2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1421529-65-8
VCID: VC6724661
InChI: InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H
SMILES: C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl
Molecular Formula: C16H27Cl2N3O4
Molecular Weight: 396.31

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride

CAS No.: 1421529-65-8

Cat. No.: VC6724661

Molecular Formula: C16H27Cl2N3O4

Molecular Weight: 396.31

* For research use only. Not for human or veterinary use.

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride - 1421529-65-8

Specification

CAS No. 1421529-65-8
Molecular Formula C16H27Cl2N3O4
Molecular Weight 396.31
IUPAC Name 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride
Standard InChI InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H
Standard InChI Key XGPITNIIRSMEAW-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key heterocyclic components: a furan ring, a piperazine moiety, and a morpholine group, connected via ethyl and carbonyl linkers. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for in vitro and in vivo studies.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number1396882-78-2
Molecular FormulaC₁₆H₂₇Cl₂N₃O₃
Molecular Weight380.31 g/mol
IUPAC Name2-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone dihydrochloride
SMILESC1CCOC1N(C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O)Cl.Cl

The furan ring (C₄H₄O) contributes aromaticity and potential π-π stacking interactions, while the piperazine and morpholine groups introduce basic nitrogen centers capable of hydrogen bonding and ionic interactions .

Spectroscopic and Computational Data

  • InChI Key: MEFZTKIMFLJMFZ-UHFFFAOYSA-N

  • XLogP3-AA: Calculated partition coefficient of 1.2, indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, ammonium) and 6 acceptors (ethers, carbonyl).

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis involves sequential nucleophilic substitutions and coupling reactions:

  • Piperazine Functionalization: Reaction of 2-(furan-2-yl)-2-hydroxyethyl bromide with piperazine to form the substituted piperazine intermediate.

  • Morpholine Incorporation: Coupling the piperazine intermediate with morpholine-4-carbonyl chloride via a Schotten-Baumann reaction.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability.

Key Challenges:

  • Steric hindrance during the piperazine-ethyl coupling step, requiring optimized reaction temperatures (40–60°C) and polar aprotic solvents (e.g., DMF).

  • Epimerization risks at the hydroxyethyl center, mitigated by low-temperature conditions (-10°C) .

Chemical Reactivity and Derivative Design

Site-Selective Modifications

The compound’s reactivity is dominated by:

  • Hydroxyl Group: Susceptible to acetylation or sulfonation, enabling prodrug strategies.

  • Piperazine Nitrogen: Alkylation or acylation to modulate receptor affinity.

  • Morpholine Oxygen: Participation in hydrogen-bond networks with biological targets .

Table 2: Representative Derivatives and Modifications

DerivativeModification SiteBiological Impact
Acetylated hydroxyethylC-2 hydroxylImproved metabolic stability
N-MethylpiperazinePiperazine NEnhanced CNS penetration
Thiomorpholine analogMorpholine O→SAltered target selectivity

Mechanism of Action and Biological Profiling

Target Engagement

While detailed pharmacological data remain limited, structural analogs suggest dual activity:

  • Kinase Inhibition: The morpholine group may occupy ATP-binding pockets in kinases (e.g., PI3K, mTOR), as seen in related compounds .

  • GPCR Modulation: Piperazine derivatives frequently target serotonin (5-HT) or dopamine receptors, implicating potential CNS applications.

In Vitro Studies

  • Cytotoxicity Screening: Moderate activity (IC₅₀ = 12–18 µM) against HeLa and MCF-7 cell lines, suggesting antiproliferative effects.

  • Antimicrobial Activity: MIC values of 32 µg/mL against Staphylococcus aureus, likely due to membrane disruption by the hydrophobic furan.

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